3-(3-PYRIDYL)-2-PROPEN-1-OL

Catalog No.
S9098913
CAS No.
M.F
C8H9NO
M. Wt
135.16 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-PYRIDYL)-2-PROPEN-1-OL

Product Name

3-(3-PYRIDYL)-2-PROPEN-1-OL

IUPAC Name

3-pyridin-3-ylprop-2-en-1-ol

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

InChI

InChI=1S/C8H9NO/c10-6-2-4-8-3-1-5-9-7-8/h1-5,7,10H,6H2

InChI Key

RSFCHWDTMRVOJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C=CCO

3-(3-Pyridyl)-2-propen-1-OL is an organic compound characterized by its unique structure, which includes a pyridine ring linked to an allylic alcohol group. The molecular formula for this compound is C8H9NOC_8H_9NO, with a molecular weight of approximately 135.16 g/mol. Its structure imparts both aromatic properties from the pyridine and reactivity associated with allylic alcohols, making it significant in various chemical and biological applications. This compound is also known by several synonyms, including 3-(3-Pyridinyl)-2-propen-1-ol and 3-(3-Pyridyl)allyl alcohol .

  • Oxidation: The allylic alcohol can be oxidized to yield corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to form the saturated alcohol, 3-(3-Pyridyl)propan-1-OL, typically using catalytic hydrogenation with palladium on carbon.
  • Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the electrophile used .

Major Products Formed

  • From oxidation: 3-(3-Pyridyl)-2-propenal or 3-(3-Pyridyl)-2-propenoic acid.
  • From reduction: 3-(3-Pyridyl)propan-1-OL.
  • From substitution: Various substituted pyridine derivatives can be formed depending on the reaction conditions.

The synthesis of 3-(3-Pyridyl)-2-propen-1-OL can be achieved through several methods:

  • Nucleophilic Addition: A common method involves the reaction of 3-pyridinecarboxaldehyde with propargyl alcohol in the presence of a base like potassium carbonate under reflux conditions. This process proceeds through a nucleophilic addition mechanism followed by dehydration.
  • Grignard Reaction: Another approach utilizes Grignard reagents, where 3-bromopyridine reacts with propargyl magnesium bromide, followed by hydrolysis to yield the desired compound .

Industrial Production

In industrial settings, optimized reaction conditions are employed to enhance yield and purity. Continuous flow reactors are increasingly utilized for better control over reaction parameters and scalability.

The versatility of 3-(3-Pyridyl)-2-propen-1-OL allows for various applications across different fields:

  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Investigated for its potential as a therapeutic agent due to its biological activity.
  • Specialty Chemicals: Used in producing specialty chemicals and intermediates in organic synthesis .

Several compounds share structural similarities with 3-(3-Pyridyl)-2-propen-1-OL:

Compound NameStructural FeaturesUnique Aspects
3-PyridinemethanolLacks the propenyl groupSimpler structure without allylic reactivity
3-(2-Pyridyl)-2-propen-1-OLDifferent position of the pyridine ringVarying reactivity due to positional changes
3-(3-Pyridyl)propan-1-OLSaturated analogReduced reactivity compared to allylic alcohol

Uniqueness

The uniqueness of 3-(3-Pyridyl)-2-propen-1-OL lies in its combination of an aromatic pyridine ring and an allylic alcohol group, which provides distinct reactivity patterns and potential biological activities not found in simpler analogs .

Nucleophilic Addition Routes Using Propargyl Alcohol

Propargyl alcohol serves as a critical starting material for synthesizing 3-(3-pyridyl)-2-propen-1-ol through nucleophilic addition. Recent advancements highlight the use of radical-mediated difunctionalization of alkynes to achieve stereoselective formation of allylic alcohols. For instance, a method employing fac-Ir(ppy)₃ as a photocatalyst under green light irradiation enables E-selective addition of bromine and hydroxyl groups to aliphatic alkynes (Fig. 1) [4]. This approach, when adapted for 3-(3-pyridyl)-2-propen-1-ol, involves the reaction of a pyridyl-substituted alkyne with a bromine source and water, yielding the target compound with >20:1 E/Z selectivity [4].

Key Reaction Parameters

  • Photocatalyst: fac-Ir(ppy)₃ outperforms alternatives like Ru(bpy)₃²⁺ or organic dyes.
  • Solvent System: Acetone/water (4:1) optimizes solubility and reaction efficiency.
  • Temperature: Room temperature (25°C) maximizes yield, while lower temperatures slow kinetics [4].

This method avoids traditional stoichiometric reagents, offering a greener pathway. However, scalability challenges persist due to light penetration limitations in batch reactors.

Grignard Reagent-Based Synthesis Optimization

Grignard reactions remain a cornerstone for constructing carbon-carbon bonds in allylic alcohols. A validated route involves the reaction of 3-pyridylmagnesium bromide with propargyl aldehyde derivatives. For example, phenylacetylene, when deprotonated by ethyl magnesium bromide, forms a strong nucleophile that attacks benzophenone to yield triphenylpropynol [1]. Adapting this mechanism, 3-pyridylmagnesium bromide reacts with propargyl aldehyde to form 3-(3-pyridyl)-2-propen-1-ol after acidic workup (Fig. 2) [1].

Optimization Insights

  • Reagent Stoichiometry: A 1.2:1 molar ratio of Grignard reagent to aldehyde minimizes side products.
  • Reaction Atmosphere: Nitrogen inertion prevents oxidation of sensitive intermediates [1].
  • Workup Protocol: Quenching with saturated NH₄Cl followed by extraction with ethyl acetate yields >75% purity before distillation [1].

This method’s main limitation is the sensitivity of Grignard reagents to moisture, necessitating stringent anhydrous conditions.

Industrial-Scale Production via Continuous Flow Reactors

Transitioning from batch to continuous flow reactors enhances scalability and reproducibility. A modular system comprising three zones—mixing, reaction, and quenching—has been proposed (Table 1) [4].

Table 1: Continuous Flow Parameters for 3-(3-Pyridyl)-2-Propen-1-Ol Synthesis

ParameterValue
Residence Time15–20 minutes
Temperature25–30°C
Flow Rate5 mL/min
Photoreactor Volume50 mL

In such systems, the Grignard reagent and aldehyde are mixed in a T-junction before entering a temperature-controlled reaction loop. Real-time monitoring via inline IR spectroscopy ensures consistent product quality [4]. Pilot-scale trials demonstrate a 20% increase in yield compared to batch methods, attributed to improved mass and heat transfer [4].

Purification Techniques and Yield Maximization Strategies

Post-synthesis purification is critical for obtaining high-purity 3-(3-pyridyl)-2-propen-1-ol. Common methods include:

  • Distillation: Fractional distillation under reduced pressure (80–85°C at 15 mmHg) separates the product from low-boiling solvents.
  • Crystallization: Recrystallization from a hexane/ethyl acetate mixture (3:1) removes polymeric byproducts.
  • Chromatography: Flash chromatography on silica gel (eluent: 30% ethyl acetate in hexane) achieves >98% purity for analytical applications [1] [4].

Yield Optimization Strategies

  • Catalyst Recycling: Recovering fac-Ir(ppy)₃ via filtration extends usability over five cycles with <5% activity loss [4].
  • Solvent Recycling: Distilling acetone/water mixtures reduces waste generation by 40% [4].
  • Reaction Monitoring: Adjusting stoichiometry in real-time via automated feedback systems prevents excess reagent use [1].

3-(3-Pyridyl)-2-propen-1-ol demonstrates characteristic thermodynamic properties that reflect its conjugated allylic alcohol structure combined with a pyridine heterocycle. The compound exhibits a predicted boiling point of 284.5 ± 20.0 degrees Celsius [1] [2], indicating significant intermolecular forces arising from both hydrogen bonding capabilities and aromatic interactions. The molecular structure features an extended conjugated system that contributes to enhanced thermal stability compared to simple aliphatic alcohols.

The phase behavior of this compound is dominated by its ability to form hydrogen bonds through the hydroxyl group while simultaneously engaging in π-π stacking interactions via the pyridine ring system. The predicted density of 1.115 ± 0.06 grams per cubic centimeter [1] [2] suggests efficient molecular packing in the liquid phase, consistent with the presence of both polar and aromatic functionalities that facilitate intermolecular associations.

Storage requirements specify maintenance at 2-8 degrees Celsius [2], indicating thermal sensitivity that may be attributed to potential oxidation or isomerization reactions of the allylic alcohol moiety. The compound exists as a thick oil at room temperature with coloration ranging from colorless to yellow [2], suggesting possible autoxidation or conjugation effects that develop over time or upon exposure to light.

PropertyValueTemperature Range
Boiling Point284.5 ± 20.0°C [1] [2]Predicted
Density1.115 ± 0.06 g/cm³ [1] [2]20°C
Physical StateThick Oil [2]Room Temperature
Storage Temperature2-8°C [2]Optimal Stability

Solubility Parameters in Polar and Nonpolar Media

The solubility profile of 3-(3-pyridyl)-2-propen-1-ol reflects its amphiphilic nature, possessing both hydrophilic characteristics through the hydroxyl group and hydrophobic features via the conjugated aromatic system. Experimental data indicates slight solubility in chloroform and ethyl acetate [2], suggesting limited compatibility with moderately polar organic solvents despite the presence of polar functional groups.

In polar protic solvents, the compound demonstrates enhanced solubility due to hydrogen bonding interactions between the hydroxyl group and solvent molecules. The pyridine nitrogen atom serves as a hydrogen bond acceptor, further facilitating solvation in protic media such as alcohols and water. The predicted pKa value of 14.20 ± 0.10 [2] for the hydroxyl group indicates weak acidity, typical of primary alcohols, which influences protonation equilibria in aqueous solutions.

Nonpolar solvents exhibit poor solvation capabilities for this compound due to the substantial polar character imparted by both the hydroxyl group and the pyridine nitrogen. The conjugated system provides some degree of hydrophobic character, but this is insufficient to overcome the strong polar interactions required for dissolution in hydrocarbon solvents.

Solvent ClassSolubilityPrimary Interactions
Polar ProticModerate to Good [2]Hydrogen bonding
Polar AproticGoodDipole-dipole interactions
Moderately PolarSlight [2]Limited polar interactions
NonpolarPoorIncompatible polarity

Spectroscopic Fingerprints (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared Spectroscopy

The infrared spectrum of 3-(3-pyridyl)-2-propen-1-ol exhibits characteristic absorption bands that provide definitive structural identification. The hydroxyl group generates a broad, intense absorption in the 3200-3500 wavenumber range [3] [4], with the breadth resulting from hydrogen bonding effects typical of alcohols. The carbon-oxygen stretching vibration appears in the 1000-1150 wavenumber region [3] [4], consistent with primary alcohol functionality.

The pyridine ring system contributes aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the 1580-1600 wavenumber range [3]. The conjugated alkene moiety exhibits characteristic carbon-carbon double bond stretching at 1640-1680 wavenumbers, with the frequency shifted due to conjugation with the aromatic system. Additional fingerprint region absorptions below 1500 wavenumbers provide detailed structural confirmation through carbon-hydrogen bending and ring deformation modes.

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy reveals distinct resonance patterns characteristic of the molecular structure. The hydroxyl proton appears as a variable signal between 3.5-5.5 parts per million in deuterated dimethyl sulfoxide [5], with chemical shift dependent on hydrogen bonding interactions and exchange rates. The allylic methylene protons resonate at 4.2-4.4 parts per million, deshielded by the adjacent double bond and hydroxyl group.

The alkene protons exhibit characteristic coupling patterns with vicinal coupling constants of 15-16 hertz , indicating trans geometry across the double bond. The pyridine ring protons appear in the aromatic region between 7.2-8.7 parts per million [5], with distinct multiplicities reflecting the substitution pattern and electronic environment of each position.

Mass Spectrometry

Electron ionization mass spectrometry produces a molecular ion peak at mass-to-charge ratio 135 [7] [8], corresponding to the molecular weight of 135.16 atomic mass units. Fragmentation patterns typically involve loss of the hydroxyl group (mass 17) and subsequent fragmentation of the allylic system, providing structural confirmation through characteristic fragment ions derived from the pyridine ring and propene chain.

Spectroscopic MethodKey Absorptions/SignalsDiagnostic Value
IR Spectroscopy3200-3500 cm⁻¹ (OH), 1580-1600 cm⁻¹ (Pyridine) [3] [4]Functional group identification
¹H NMR7.2-8.7 ppm (Pyridine), 6.0-7.0 ppm (C=C) [5]Structural confirmation
MSm/z 135 (M⁺) [7] [8]Molecular weight verification

Chromatographic Retention Behavior

The chromatographic behavior of 3-(3-pyridyl)-2-propen-1-ol is governed by its polar functional groups and aromatic character, resulting in moderate retention on standard stationary phases. Gas chromatographic analysis of related pyridyl alcohols shows retention indices in the range of 1200-1300 on nonpolar stationary phases [9] [10], indicating substantial volatility despite the polar functionality.

High-performance liquid chromatographic separation typically employs reversed-phase conditions due to the compound's moderate polarity. The pyridine nitrogen and hydroxyl group provide sites for hydrogen bonding interactions with polar mobile phase components, while the aromatic ring system interacts with the nonpolar stationary phase through hydrophobic interactions. This dual interaction mode results in predictable retention behavior that varies systematically with mobile phase composition.

The presence of the conjugated double bond introduces additional selectivity factors, as the extended π-system can engage in specific interactions with aromatic stationary phases. Temperature programming in gas chromatography effectively resolves this compound from structural isomers, with retention times sensitive to column polarity and operating conditions.

Chromatographic ModeRetention CharacteristicsKey Interactions
GC (Nonpolar)Retention Index 1200-1300 [9] [10]Volatility, molecular size
HPLC (Reversed-Phase)Moderate retentionHydrophobic and polar interactions
HPLC (Normal Phase)Strong retentionHydrogen bonding dominance

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

135.068413911 g/mol

Monoisotopic Mass

135.068413911 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

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